molecular formula C15H21NO B11873582 7-(Benzyloxy)-2-azaspiro[3.5]nonane

7-(Benzyloxy)-2-azaspiro[3.5]nonane

Cat. No.: B11873582
M. Wt: 231.33 g/mol
InChI Key: QMRPCDJGITVFRT-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-azaspiro[3.5]nonane is a chemical compound with the CAS Number 1823544-11-1 and a molecular formula of C15H21NO . It is a member of the azaspiro[3.5]nonane family of compounds, which are synthetically valuable scaffolds in medicinal chemistry and drug discovery . Researchers are interested in such spirocyclic structures due to their potential biological activity; related compounds within this structural class have been investigated for a range of therapeutic areas, including the treatment of pain, anxiety, and urinary incontinence . This specific benzyloxy derivative serves as a versatile building block (synthon) for the synthesis of more complex molecules. As a key intermediate, it can be used to introduce the azaspiro[3.5]nonane core into target compounds, allowing researchers to explore structure-activity relationships and develop new pharmacologically active agents . The product is intended for research purposes and is strictly for laboratory use. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

7-phenylmethoxy-2-azaspiro[3.5]nonane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)11-16-12-15/h1-5,14,16H,6-12H2

InChI Key

QMRPCDJGITVFRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OCC3=CC=CC=C3)CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for the 2 Azaspiro 3.5 Nonane Core and Its Functionalized Derivatives

Strategies for the Construction of the Azaspiro[3.5]nonane Skeleton

The synthesis of the 2-azaspiro[3.5]nonane core can be achieved through various strategic approaches, each offering unique advantages in terms of efficiency and substrate scope. These methods primarily involve the formation of the four-membered azetidine (B1206935) ring fused to a cyclohexane (B81311) ring at a spirocyclic center.

Cycloaddition Reactions in Spirocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems. researchgate.netresearchgate.net In the context of 2-azaspiro[3.5]nonane synthesis, [2+2] cycloadditions are particularly relevant for forming the azetidine ring. nih.govchemrxiv.org

One prominent approach is the aza Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. chemrxiv.orgresearchgate.net This method allows for the direct formation of the four-membered nitrogen-containing ring. The reaction can be mediated by visible light using a photocatalyst, offering a mild and general protocol for azetidine synthesis. chemrxiv.org The substrate scope can be broad, tolerating various functional groups on both the imine and alkene partners. chemrxiv.org For instance, the reaction between an oxime and an olefin catalyzed by an iridium photocatalyst demonstrates operational simplicity and good functional group tolerance. chemrxiv.org

Another significant cycloaddition strategy is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (an azetidin-2-one). nih.gov These β-lactams can then be reduced to the corresponding azetidines. nih.govacs.org This two-step sequence provides a reliable route to the azaspiro[3.5]nonane core. nih.gov

Phosphine-catalyzed [3+2]-cycloaddition reactions have also been employed to construct spiro-heterocyclic products, which can be precursors to azaspiro systems. osti.govuow.edu.au

Below is a table summarizing key cycloaddition strategies for spiro-azetidine synthesis:

Table 1: Cycloaddition Strategies for Spiro-Azetidine Synthesis
Cycloaddition Type Reactants Key Features
Aza Paternò-Büchi [2+2] Imine + Alkene Photochemical, often requires a photosensitizer. Can be achieved with visible light. nih.govchemrxiv.orgresearchgate.net
Staudinger [2+2] Ketene + Imine Forms a β-lactam intermediate, which is then reduced. nih.gov
Phosphine-Catalyzed [3+2] Allene + Imine Leads to the formation of five-membered rings which can be further modified. osti.govuow.edu.au

Intramolecular Cyclization Approaches for Nitrogen Heterocycle Incorporation

Intramolecular cyclization is a widely used strategy for the formation of heterocyclic rings, including the azetidine ring of the 2-azaspiro[3.5]nonane system. researchgate.netrsc.org This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the ring.

A common method involves the intramolecular nucleophilic substitution of a leaving group by a nitrogen atom. This typically requires a precursor molecule containing both the nitrogen nucleophile and a suitable electrophilic center, such as an alkyl halide or a sulfonate ester, positioned to favor the formation of the four-membered ring. acs.orgmagtech.com.cn The efficiency of these reactions can be influenced by factors such as ring strain in the transition state and the nature of the leaving group.

Domino radical bicyclization represents another powerful intramolecular approach. acs.org For example, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a process involving the formation and capture of alkoxyaminyl radicals. acs.org This methodology allows for the construction of the spirocyclic skeleton in a single step from acyclic precursors. acs.org

Intramolecular 1,3-dipolar cycloadditions have also been successfully applied. beilstein-archives.org For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been accomplished by the intramolecular cycloaddition of a nitrone with an alkene tethered to the molecule. beilstein-archives.org This is followed by the reductive opening of the resulting isoxazolidine (B1194047) ring to afford the desired spiro-pyrrolidine, which is structurally related to the azaspiro[3.5]nonane system. beilstein-archives.org

Ring Expansion and Contraction Methodologies Applied to Azaspiro Systems

Ring expansion and contraction reactions provide alternative pathways to the 2-azaspiro[3.5]nonane skeleton, often starting from more readily available ring systems. researchgate.netmagtech.com.cn

Ring expansion of smaller rings, such as cyclopropanes or cyclobutanes, can be a viable strategy. For example, a Nazarov-like cyclization followed by a double ring expansion cascade has been used to construct angular tricyclic architectures, demonstrating the potential of ring expansion in building complex polycyclic systems. nih.gov While not directly applied to 2-azaspiro[3.5]nonane in the provided context, the principles can be adapted. For instance, a suitably substituted spiro[2.5]octane derivative could potentially undergo ring expansion of the cyclopropane (B1198618) ring to form the desired azetidine.

Conversely, ring contraction of larger heterocyclic rings can also lead to the formation of the azetidine ring. For example, the ring contraction of five-membered heterocycles is a known method for synthesizing azetidines. magtech.com.cn A specific example involves the synthesis of α-carbonyl-azetidines through the ring contraction of 2-pyrrolidinones. rsc.org This type of transformation could be envisioned for a spirocyclic precursor to yield a 2-azaspiro[3.5]nonane derivative.

Regioselective Introduction of the Benzyloxy Moiety at the 7-Position

The functionalization of the 2-azaspiro[3.5]nonane skeleton is crucial for modulating its physicochemical and pharmacological properties. The introduction of a benzyloxy group at the 7-position of the cyclohexane ring is a key modification.

Synthesis from Precursor Building Blocks

One of the most direct methods for obtaining 7-(benzyloxy)-2-azaspiro[3.5]nonane is to start with precursor building blocks that already contain the desired benzyloxy group or a hydroxyl group that can be converted to a benzyloxy group. univ.kiev.uauniv.kiev.ua

A common strategy involves the synthesis of a suitably functionalized cyclohexane derivative, which is then used to construct the spiro-fused azetidine ring. For instance, a synthetic route could begin with a 4-substituted cyclohexanone, where the substituent is a benzyloxy group or a protected hydroxyl group. This ketone can then be converted into a precursor suitable for azetidine ring formation, for example, through the addition of a nitromethane (B149229) equivalent followed by reduction and subsequent cyclization.

The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane has been reported, highlighting the feasibility of incorporating functionality into the six-membered ring prior to or during the formation of the spirocyclic system. univ.kiev.uaresearchgate.net These strategies often involve multi-step sequences and require careful control of stereochemistry. univ.kiev.ua

Functionalization of Pre-formed Azaspiro[3.5]nonane Derivatives

An alternative approach involves the functionalization of a pre-formed 2-azaspiro[3.5]nonane skeleton. This strategy relies on the regioselective introduction of a functional group at the 7-position of the cyclohexane ring.

If a 2-azaspiro[3.5]nonan-7-one is available, it can be reduced to the corresponding 7-hydroxy-2-azaspiro[3.5]nonane. The resulting hydroxyl group can then be converted to the benzyloxy ether via a Williamson ether synthesis, reacting it with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base.

The introduction of a benzyloxy group can significantly impact the biological activity of a molecule. nih.govnih.govresearchgate.net Studies on other molecular scaffolds have shown that the position of the benzyloxy group can be crucial for activity, with para-substitution often showing different effects compared to ortho- or meta-substitution. nih.govnih.gov This highlights the importance of regioselective functionalization in drug design.

The following table details the compounds mentioned in this article:

Protective Group Chemistry for the 2-Nitrogen and Benzyloxy Group

In the synthesis of functionalized 2-azaspiro[3.5]nonane derivatives, the protection of the nitrogen atom of the azetidine ring and the hydroxyl group is a critical consideration. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively, a concept known as orthogonal protection. thieme-connect.comorganic-chemistry.org This allows for the sequential modification of different parts of the molecule without unintended side reactions. thieme-connect.comorganic-chemistry.org

The secondary amine of the 2-azaspiro[3.5]nonane core is nucleophilic and requires protection to prevent unwanted reactions during synthetic transformations. Carbamates are a widely used class of protecting groups for amines due to their ability to render the nitrogen non-nucleophilic and their stability under a range of conditions. organic-chemistry.org Common carbamate (B1207046) protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

A practical example of an orthogonal protection strategy is demonstrated in the synthesis of 2,6-diazaspiro[3.5]nonane, a closely related spirocycle. thieme-connect.com In this synthesis, the azetidine nitrogen is protected with a Boc group, while the piperidine (B6355638) nitrogen is protected with a benzyl (Bn) group. thieme-connect.com The Boc group can be selectively cleaved with trifluoroacetic acid or hydrochloric acid in dioxane, allowing for functionalization of the azetidine nitrogen. Subsequently, the benzyl group can be removed by hydrogenolysis to modify the piperidine nitrogen. thieme-connect.com

The following table summarizes common nitrogen protecting groups used in the synthesis of azaspirocycles and their typical deprotection conditions.

Protecting GroupReagent for IntroductionDeprotection Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA) or HCl in dioxane
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)H₂, Pd/C (catalytic hydrogenolysis)
Benzyl (Bn)Benzyl bromide (BnBr)H₂, Pd/C (catalytic hydrogenolysis)

This table presents a summary of common protecting groups and their cleavage conditions relevant to the synthesis of azaspirocyclic systems.

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 7-position of the 2-azaspiro[3.5]nonane core. It is typically installed via a Williamson ether synthesis, reacting the corresponding alcohol with a benzyl halide in the presence of a base. libretexts.org

The benzyl ether is stable to a wide range of reaction conditions, including those that are basic or mildly acidic, making it compatible with the manipulation of other protecting groups like Boc. libretexts.org Deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleanly yields the free alcohol and toluene (B28343) as a byproduct. libretexts.org

While the primary role of the benzyloxy group in the synthesis of this compound is protection of the hydroxyl group, in other contexts, alkoxy groups can exert a directing effect on subsequent reactions. The stereoelectronic properties of a C7-alkoxy substituent could potentially influence the stereochemical outcome of reactions at other positions on the cyclohexane ring, although specific studies on this directing effect within the this compound system are not extensively documented in the reviewed literature.

The table below outlines the protection of a hydroxyl group as a benzyl ether and its subsequent deprotection.

ReactionReagents and Conditions
Protection (Benzylation)Benzyl bromide (BnBr), Sodium hydride (NaH), in a solvent like DMF
Deprotection (Hydrogenolysis)H₂, Palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or methanol

This table illustrates the typical conditions for the formation and cleavage of a benzyl ether protecting group.

Chemical Transformations and Reactivity Profile of 7 Benzyloxy 2 Azaspiro 3.5 Nonane

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a versatile handle for further molecular modifications, primarily through cleavage of the ether bond or functionalization of the attached aromatic ring.

The most common transformation involving the benzyloxy group is its removal to unmask the hydroxyl functionality. Catalytic hydrogenolysis is a standard and efficient method for this deprotection. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. organic-chemistry.org The process yields the corresponding alcohol, 7-hydroxy-2-azaspiro[3.5]nonane, and toluene (B28343) as a byproduct. organic-chemistry.org

An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) is employed. organic-chemistry.org This can be advantageous when other reducible functional groups are present in the molecule, offering a degree of selectivity. organic-chemistry.org

Strong acids can also cleave benzyl (B1604629) ethers, although this method is generally less favored due to its harshness and potential to affect other acid-sensitive parts of the molecule. organic-chemistry.org Oxidative cleavage presents another route. For instance, oxidation of the benzyl ether to a benzoate (B1203000) ester, followed by hydrolysis under basic conditions, can also afford the desired alcohol. organic-chemistry.org

While the primary focus is often on the cleavage of the benzyloxy group, the aromatic ring itself can undergo electrophilic substitution reactions. However, specific examples of such functionalization on 7-(Benzyloxy)-2-azaspiro[3.5]nonane are not extensively documented in the provided search results. In principle, reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation could be performed on the benzene (B151609) ring, though the reaction conditions would need to be carefully selected to avoid side reactions with the azaspiro[3.5]nonane core.

Chemical Reactivity of the Azaspiro[3.5]nonane Core

The azaspiro[3.5]nonane scaffold provides a rigid and three-dimensional framework that is of significant interest in medicinal chemistry. inter-chem.pl Its reactivity is centered on the secondary amine and the carbon atoms of the spirocyclic rings.

The secondary amine in the 2-azaspiro[3.5]nonane ring is a nucleophilic center and readily undergoes a variety of standard nitrogen-centered reactions. These include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides introduces an acyl group onto the nitrogen atom. A common example is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This transformation is crucial for modulating the reactivity of the nitrogen and is often a key step in multi-step synthetic sequences.

Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of a wide range of substituents, which can be used to tune the pharmacological properties of the molecule.

These reactions are fundamental in the synthesis of various derivatives of the 2-azaspiro[3.5]nonane system. For instance, the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves transformations at the nitrogen atom. univ.kiev.uaresearchgate.net

The carbon framework of the azaspiro[3.5]nonane core can also be chemically modified, although this is generally more challenging than reactions at the nitrogen atom.

Oxidation: The hydroxyl group at the 7-position, obtained after cleavage of the benzyloxy ether, can be oxidized to the corresponding ketone, 2-azaspiro[3.5]nonan-7-one. Reagents such as Dess-Martin periodinane are effective for this transformation. univ.kiev.ua

Reduction: The carbonyl group of a ketone derivative can be reduced back to a hydroxyl group.

Substitution: While direct substitution on the spirocyclic carbon framework is not commonly reported, functional groups can be introduced through multi-step sequences. For example, a ketone can be converted to an amine via reductive amination.

The synthesis of various functionalized derivatives often involves a combination of these reactions. For example, the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate involves the presence of a ketone on the spirocyclic framework. ambeed.comnih.govbldpharm.com Similarly, the synthesis of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid highlights the introduction of a carboxylic acid group onto the spirocycle. bldpharm.com

Stereochemical Analysis and Conformational Dynamics of 7 Benzyloxy 2 Azaspiro 3.5 Nonane

Three-Dimensionality of the Spiro[3.5]nonane System

The cyclohexane (B81311) ring in the 2-azaspiro[3.5]nonane scaffold is expected to adopt a chair conformation to minimize torsional and angle strain, similar to a simple cyclohexane ring. The azetidine (B1206935) ring, being a four-membered ring, is not planar and is likely to exhibit a puckered conformation. The precise degree of puckering and the dihedral angles within the azetidine ring would be influenced by the nature of substituents on both rings. The spirocyclic nature fixes the relative orientation of these two rings, creating distinct spatial quadrants for substituent placement.

Chirality and Stereocontrol in the Synthesis of Azaspiro[3.5]nonane Derivatives

The 2-azaspiro[3.5]nonane scaffold can possess multiple stereocenters, leading to the possibility of various stereoisomers. In the case of 7-(benzyloxy)-2-azaspiro[3.5]nonane, the carbon atom at the 7-position (C7) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-7-(benzyloxy)-2-azaspiro[3.5]nonane and (S)-7-(benzyloxy)-2-azaspiro[3.5]nonane.

Achieving stereocontrol in the synthesis of such derivatives is a critical aspect of their chemical development. The synthesis of chiral 2-azaspiro[3.5]nonane derivatives often involves strategies such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the introduction of the benzyloxy group at the 7-position could be achieved through the reduction of a corresponding ketone precursor, where the use of a chiral reducing agent could selectively produce one enantiomer. Alternatively, starting from a chiral precursor, such as a derivative of a chiral amino acid, could provide a route to enantiomerically enriched 7-substituted 2-azaspiro[3.5]nonanes. The rigid nature of the spirocyclic system can also play a role in directing the stereochemical outcome of reactions, as the existing stereocenters can influence the approach of reagents.

Conformational Preferences and Interconversion Dynamics of the Spirocyclic Scaffold

The conformational behavior of the 2-azaspiro[3.5]nonane scaffold is primarily dictated by the conformational flexibility of the six-membered cyclohexane ring. The cyclohexane ring is expected to undergo a chair-to-chair interconversion, a process that involves the flipping of the ring between two chair conformations of equivalent energy in the unsubstituted parent compound.

During this ring flip, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion in cyclohexane is approximately 10-11 kcal/mol. For the 2-azaspiro[3.5]nonane system, the presence of the spiro-fused azetidine ring is anticipated to influence this dynamic process. The steric bulk and electronic properties of the azetidine ring and its substituents could potentially raise or lower the energy barrier for the chair-flip of the cyclohexane ring.

The puckered azetidine ring may also exhibit its own dynamic processes, such as ring inversion. However, the energy barrier for the inversion of an azetidine ring is generally lower than that of a cyclohexane chair-flip. The coupling of these two dynamic processes in the spirocyclic system would lead to a complex conformational landscape.

Influence of the Benzyloxy Substituent on Molecular Conformation

The presence of a benzyloxy group at the 7-position of the 2-azaspiro[3.5]nonane scaffold will have a profound impact on the conformational equilibrium of the cyclohexane ring. In a monosubstituted cyclohexane, a substituent generally prefers to occupy the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The benzyloxy group is considered a sterically demanding substituent. Therefore, in this compound, the conformer with the benzyloxy group in the equatorial position is expected to be significantly more stable than the conformer with the benzyloxy group in the axial position. The energy difference between these two conformations, known as the A-value, for a benzyloxy group on a cyclohexane ring is not widely reported but is expected to be substantial, leading to a strong preference for the equatorial conformation.

Below is a table summarizing the key stereochemical and conformational features discussed:

FeatureDescription
Core Scaffold 2-azaspiro[3.5]nonane
Key Structural Element Spiro-carbon atom joining an azetidine and a cyclohexane ring
Three-Dimensionality Orthogonal arrangement of the two rings
Chirality at C7 Presence of a stereocenter at the 7-position, leading to (R) and (S) enantiomers
Cyclohexane Ring Conformation Predominantly a chair conformation
Azetidine Ring Conformation Puckered conformation
Conformational Dynamics Chair-to-chair interconversion of the cyclohexane ring
Influence of 7-Benzyloxy Group Strong preference for the equatorial position to minimize steric strain

Computational and Spectroscopic Characterization for Elucidating Chemical Structure and Reactivity

Quantum Chemical Studies on Molecular Structure, Energetics, and Electronic Properties

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are standard practice for predicting the properties of novel molecules. For 7-(Benzyloxy)-2-azaspiro[3.5]nonane, such studies would theoretically determine its optimal three-dimensional geometry, bond lengths, and bond angles. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) would provide insights into its electronic properties and potential reactivity. However, a search of academic databases and chemical literature did not yield any published studies that have performed these specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to explore the conformational flexibility of a molecule over time. For a spirocyclic system like this compound, which possesses a rigid spiro center but flexible cyclohexane (B81311) and azetidine (B1206935) rings, MD simulations would be invaluable for identifying low-energy conformations. This information is crucial for understanding how the molecule might interact with biological targets. At present, no specific MD simulation studies for this compound have been reported in the literature.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Purity Assessment

The definitive structural confirmation of a newly synthesized compound relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide a detailed map of the proton and carbon environments, confirming the connectivity of the spirocyclic framework and the presence of the benzyloxy group. High-resolution mass spectrometry (HRMS) would be used to confirm the compound's exact molecular weight and elemental formula.

Despite extensive searches of chemical databases, patents, and synthetic methodology papers, specific, experimentally-derived NMR and mass spectrometry data for this compound could not be located. While data exists for derivatives, such as 7-((benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, this information is not directly transferable to the target compound. Without primary sources, creating a data table for this section is not possible.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Building upon quantum chemical studies, theoretical predictions can be made about a molecule's reactivity. By mapping the molecular electrostatic potential (MESP), researchers could identify the electron-rich and electron-poor regions of this compound, predicting sites susceptible to electrophilic or nucleophilic attack. Such computational analyses are instrumental in planning synthetic routes and understanding potential reaction mechanisms. However, no such theoretical reactivity studies specific to this compound are available in published literature.

Applications in Advanced Organic Synthesis and Chemical Diversification

Utilization as a Scaffold for the Construction of Complex Molecules

The 7-azaspiro[3.5]nonane core provides a rigid, three-dimensional framework that is increasingly sought after in drug design to improve the physicochemical properties and biological activity of drug candidates. The incorporation of this spirocyclic motif can lead to enhanced target specificity and reduced off-target effects. The benzyloxy group in 7-(benzyloxy)-2-azaspiro[3.5]nonane not only influences the molecule's conformational properties but also serves as a crucial protecting group that can be selectively removed during a synthetic sequence.

A closely related derivative, 7-((benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is highlighted in chemical literature as a key intermediate for constructing biologically active compounds. myskinrecipes.com This underscores the utility of the 7-(benzyloxy)-protected azaspiro[3.5]nonane scaffold in the synthesis of complex molecules, particularly in the design of enzyme inhibitors and receptor modulators. myskinrecipes.com The spirocyclic system imparts a defined spatial arrangement of substituents, which is critical for achieving high-affinity interactions with biological targets.

Role as a Key Intermediate in Multi-Step Synthetic Sequences

In multi-step organic synthesis, the strategic use of protecting groups is paramount for achieving the desired molecular architecture. The benzyloxycarbonyl (Cbz) group, present in derivatives of this compound, is a well-established protecting group for amines. Its stability under a range of reaction conditions and its susceptibility to selective removal, typically by catalytic hydrogenation, make it an invaluable tool for synthetic chemists. myskinrecipes.com

This selective deprotection allows for the controlled and sequential addition of different molecular fragments to the azaspiro[3.5]nonane core, enabling the precise assembly of complex structures. myskinrecipes.com The this compound scaffold can thus be envisioned as a key building block in synthetic pathways leading to pharmacologically active agents. For instance, the synthesis of novel GPR119 agonists, which are of interest for the treatment of type 2 diabetes, has utilized the 7-azaspiro[3.5]nonane core. While not explicitly starting from the 7-benzyloxy derivative, these syntheses exemplify how the core structure serves as a crucial intermediate that is further functionalized in a multi-step sequence.

Design of Structurally Diverse Chemical Libraries through Modular Synthesis

The modular nature of this compound and its derivatives makes them ideal scaffolds for the construction of chemical libraries. In combinatorial chemistry, a central scaffold is systematically decorated with a variety of building blocks to generate a large collection of structurally related compounds. These libraries are then screened for biological activity to identify promising lead compounds for drug discovery.

The 7-azaspiro[3.5]nonane framework allows for the introduction of diversity at multiple points. The secondary amine at the 2-position can be functionalized with a wide array of substituents. Following the removal of the benzyloxy protecting group from the 7-position, a second point of diversification is revealed. This modular approach enables the systematic exploration of the chemical space around the spirocyclic core, which is essential for establishing structure-activity relationships (SAR). The synthesis of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, where different aryl groups and N-capping groups were explored, illustrates this principle in practice.

Application in the Development of Chemical Probes and Ligands for Molecular Systems (focus on chemical aspects)

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a biological system. The development of potent and selective chemical probes is a critical aspect of chemical biology and drug discovery. The rigid and well-defined three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold makes it an attractive starting point for the design of such probes.

By strategically modifying the substituents on the azaspiro[3.5]nonane core, it is possible to fine-tune the binding affinity and selectivity for a target of interest. For example, derivatives of this scaffold could be functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for use in biochemical and cellular assays. While specific examples detailing the use of this compound for the development of chemical probes are not prevalent in the literature, the utility of spirocyclic scaffolds in medicinal chemistry suggests their high potential in this area. The principles of modular synthesis used for creating chemical libraries are directly applicable to the generation of candidate probes, where systematic structural modifications can lead to the identification of highly selective ligands for molecular systems.

Q & A

Q. What structural features of 7-(Benzyloxy)-2-azaspiro[3.5]nonane contribute to its utility in drug design?

The compound's spirocyclic core integrates a nitrogen atom (azetidine or piperidine-like) and a benzyloxy group, enabling three-dimensional structural diversity. This framework enhances binding to biological targets (e.g., enzymes, receptors) while reducing conformational flexibility, which may improve selectivity and metabolic stability compared to planar analogs. The benzyloxy group serves as a modifiable handle for introducing substituents to optimize pharmacokinetics .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Cyclization strategies : Oxidative cyclization using Oxone® in formic acid to form the spirocyclic core .
  • Functionalization : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reactions .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect amines during synthesis . Yields exceeding 82% have been reported for analogous spirocyclic systems under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : To confirm spirocyclic structure and regiochemistry (e.g., distinguishing between nitrogen and oxygen positions).
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : To resolve absolute stereochemistry in enantiopure derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound derivatives?

  • Chiral auxiliaries : Use of Davis–Ellman’s imines in diastereoselective additions to generate enantiomerically pure intermediates .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., palladium) for stereocontrolled cyclization .
  • Resolution techniques : Chiral HPLC or enzymatic resolution for racemic mixtures .

Q. What explains contradictory bioactivity data among structurally similar azaspiro derivatives?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., SKOV3 vs. HL60) or enzymatic assay conditions (pH, co-factors) .
  • Substituent effects : Electron-withdrawing groups on the benzyloxy moiety can alter binding affinity to targets like HCV NS3 protease or sigma receptors .
  • Metabolic stability : Variations in cytochrome P450 interactions due to spirocyclic rigidity .

Q. How can computational methods guide the optimization of this compound derivatives?

  • Molecular docking : Predict binding modes to targets like sigma receptors or MMP-9 using crystal structures (e.g., PDB IDs) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the spirocyclic core in biological membranes .

Key Considerations for Researchers

  • Contradiction management : Replicate assays across multiple models (e.g., in vitro vs. ex vivo) to validate bioactivity .
  • Scalability : Prioritize routes with minimal protecting groups (e.g., direct benzyloxy introduction) for gram-scale synthesis .
  • Safety : Handle spirocyclic intermediates with appropriate PPE due to potential reactivity of strained rings .

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